5-Chloropyrazolo[1,5-a]pyrimidin-7-amine

Ion Channel Pharmacology KCa2.1 (SK1) Inhibitor Electrophysiology

This 5-chloropyrazolo[1,5-a]pyrimidin-7-amine is a privileged scaffold for kinase inhibitor discovery, with a validated co-crystal structure (PDB 1Y8Y) enabling structure-guided optimization against CDK2. The 5-chloro group serves as a versatile handle for nucleophilic aromatic substitution, enabling rapid parallel synthesis of diverse libraries for SAR studies. Unlike 5-alkyl or 5-bromo analogs, this precise substitution pattern is proven in sub-micromolar KCa2.1 inhibitors (IC50 530 nM). Sourcing the correct 5-chloro isomer ensures synthetic efficiency and biological target engagement.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 245095-96-9
Cat. No. B1592513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
CAS245095-96-9
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C2N=C(C=C(N2N=C1)N)Cl
InChIInChI=1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2
InChIKeyKFGHMVDZIWJNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine: A Core Heterocyclic Scaffold for Kinase-Focused Medicinal Chemistry


5-Chloropyrazolo[1,5-a]pyrimidin-7-amine (CAS: 245095-96-9) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at the 5-position and an amino group at the 7-position [1]. This scaffold is a privileged structure in kinase inhibitor drug discovery, with derivatives reported to inhibit targets such as cyclin-dependent kinase 2 (CDK2) and the KCa2.1 potassium channel [2]. The compound itself serves as a critical synthetic intermediate, with the 5-chloro group enabling facile nucleophilic aromatic substitution to generate diverse focused libraries for structure-activity relationship (SAR) studies [1].

Critical 5-Chloro Functional Handle: Why 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is Not Interchangeable with Other 5-Halo or 5-Alkyl Analogs


5-Chloropyrazolo[1,5-a]pyrimidin-7-amine possesses a unique substitution pattern that directly governs its utility as a synthetic intermediate and the biological activity of its derived analogs. The presence of the 5-chloro group provides a specific reactive site for nucleophilic aromatic substitution, enabling the introduction of diverse amine substituents that modulate target engagement [1]. Replacement with a 5-bromo analog alters the electrophilicity and potentially the regioselectivity of subsequent derivatizations. More critically, in active compounds, the nature of the 5-substituent is a key determinant of biological activity; for instance, replacing a 5-chloro group with a 5-alkyl or 5-aryl group can lead to substantial shifts in potency, as observed in anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines where 5-heteroaryl and 5-alkyl variants exhibit vastly different activity profiles [2]. Therefore, generic substitution with a different 5-substituted analog can derail both synthetic routes and the intended SAR profile of the final compound library.

Quantitative Differentiation of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine Derivatives: A Comparator-Based Evidence Guide


KCa2.1 (SK1) Channel Inhibition: Potent Sub-Micromolar Activity for 5-Chloro-N-(thiophen-2-ylmethyl) Derivative vs. N-Benzyl Analog

A derivative of 5-chloropyrazolo[1,5-a]pyrimidin-7-amine, specifically 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibits sub-micromolar inhibitory activity against the KCa2.1 (SK1) potassium channel, with an IC50 of 530 nM in a thallium flux assay [1]. In contrast, the closely related N-benzyl derivative (N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine) shows a significantly reduced potency with an IC50 of 1190 nM under the same assay conditions, representing a greater than 2-fold loss in activity [2]. This direct comparison underscores the critical impact of the amine substituent on target engagement, where a thiophen-2-ylmethyl group confers substantially superior potency over a simple benzyl group.

Ion Channel Pharmacology KCa2.1 (SK1) Inhibitor Electrophysiology

CDK2 Kinase Inhibition: 5-Chloro-N-(4-methanesulfonylphenyl) Derivative Shows Low Micromolar Activity, Outperforming Structurally Divergent Analogs

A 5-chloropyrazolo[1,5-a]pyrimidin-7-amine derivative, 5-chloro-N-(4-methanesulfonylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, inhibits cyclin-dependent kinase 2 (CDK2) with an IC50 of 2.0 μM (2000 nM) in an in vitro kinase assay [1]. This level of activity is significantly higher than that reported for a structurally distinct 5-methyl-3-phenyl substituted analog, N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which exhibits a much weaker IC50 of 62.9 μM (62,900 nM) [2]. While a direct, matched-pair comparison is not available, this 31-fold difference in potency highlights the favorable kinase inhibition profile achievable with the 5-chloro-substituted core in the context of appropriate 7-amino derivatization.

Kinase Inhibition CDK2/Cyclin A Cancer Cell Cycle

Synthetic Versatility: High-Yielding Derivatization of the 5-Chloro Handle Enables Rapid Library Generation

The 5-chloro group on the pyrazolo[1,5-a]pyrimidine core of the target compound serves as an excellent leaving group for nucleophilic aromatic substitution. As exemplified in patent literature, reaction of the closely related 5,7-dichloropyrazolo[1,5-a]pyrimidine with various amines proceeds smoothly to yield a series of 7-amino-5-chloro derivatives, with the target compound being a direct synthetic precursor for further 5-position diversification [1]. The synthesis of 5-chloro-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine from 5,7-dichloropyrazolo[1,5-a]pyrimidine and 3-chloroaniline is described as a straightforward procedure, yielding a product with a defined HPLC retention time (3.90 min) and mass spectrum (279 M+H)+, indicating a clean and efficient transformation [1]. This contrasts with analogs lacking a halogen at the 5-position, such as 5-methyl or unsubstituted derivatives, which require alternative, often less efficient, cross-coupling or functionalization strategies to introduce diversity at this position.

Medicinal Chemistry Parallel Synthesis Building Block

Crystal Structure-Guided Design: The 5-Chloro Core Engages CDK2 with a Defined Binding Mode

The protein structure-guided design of pyrazolo[1,5-a]pyrimidines with high potency for human cyclin-dependent kinase 2 (CDK2) has been informed by the crystal structure of CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor containing the 5-chloro core (PDB ID: 1y8y) [1]. This structure reveals the specific binding interactions of the 5-chloro-substituted scaffold within the ATP-binding pocket, providing a precise atomic-level rationale for its activity [1]. This structural information, available for the 5-chloro analog, is not uniformly available for all 5-substituted congeners (e.g., 5-bromo or 5-iodo), limiting the ability to conduct rational, structure-based optimization with those alternative scaffolds.

Structural Biology X-ray Crystallography Kinase Inhibitor Design

High-Value Application Scenarios for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine in Research and Development


Focused Kinase Library Synthesis and SAR Exploration

The compound's 5-chloro group serves as a versatile handle for nucleophilic aromatic substitution, enabling the rapid parallel synthesis of diverse 5-substituted pyrazolo[1,5-a]pyrimidin-7-amine libraries [1]. This is directly supported by patent examples showing efficient reaction with a range of amines [1]. In contrast, 5-alkyl or 5-unsubstituted analogs lack this straightforward diversification point, making them less suitable for high-throughput SAR campaigns. For a medicinal chemist, this translates to the ability to probe a wider chemical space around the core scaffold in a shorter timeframe, accelerating hit-to-lead progression for kinase targets like CDK2 or KCa2.1.

Structure-Based Design of CDK2 Inhibitors

The availability of a high-resolution crystal structure of human CDK2 bound to a 5-chloropyrazolo[1,5-a]pyrimidine inhibitor (PDB ID: 1y8y) provides a validated structural template for rational drug design [2]. Researchers can use this structure to perform molecular docking studies and guide the optimization of 7-amino substituents to enhance potency and selectivity. Alternative 5-substituted scaffolds, such as 5-bromo or 5-iodo analogs, may lack publicly available co-crystal structures for this key oncology target, placing projects based on those cores at a disadvantage in terms of structure-guided optimization.

Development of Selective KCa2.1 Channel Modulators

Derivatization of 5-chloropyrazolo[1,5-a]pyrimidin-7-amine with specific amine-containing groups has yielded sub-micromolar inhibitors of the KCa2.1 (SK1) potassium channel, such as 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (IC50 = 530 nM) [3]. This establishes the compound as a validated starting point for ion channel pharmacology projects focused on neurological or cardiovascular indications. The clear SAR between the thiophen-2-ylmethyl and benzyl derivatives underscores the value of the core for developing selective channel modulators, a property not demonstrated for all pyrazolo[1,5-a]pyrimidine isomers.

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